N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine

Catalog No.
S3106775
CAS No.
495416-60-9
M.F
C46H36N2
M. Wt
616.808
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-di...

CAS Number

495416-60-9

Product Name

N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine

IUPAC Name

N-[3-methyl-4-[2-methyl-4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine

Molecular Formula

C46H36N2

Molecular Weight

616.808

InChI

InChI=1S/C46H36N2/c1-33-31-39(47(37-19-5-3-6-20-37)45-25-13-17-35-15-9-11-23-43(35)45)27-29-41(33)42-30-28-40(32-34(42)2)48(38-21-7-4-8-22-38)46-26-14-18-36-16-10-12-24-44(36)46/h3-32H,1-2H3

InChI Key

ZJFKMIYGRJGWIB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C

Solubility

not available
  • Chemical Structure and Potential Applications

    Based on its chemical structure, NNDB belongs to a class of compounds known as aromatic amines. Aromatic amines are known for their ability to donate electrons, making them useful in various applications including dyes, pigments, and pharmaceuticals . The presence of the naphthalene and phenyl groups in NNDB suggests potential for applications that involve interactions with light or electronic conductivity. However, specific research on these applications for NNDB is not documented in available scientific databases.

  • Availability and Research Focus

    Information on NNDB is available from chemical suppliers, indicating its availability for research purposes [, ]. However, a search of scientific literature databases yielded no published research directly focused on NNDB. This suggests that NNDB is either a relatively new compound or one that has not been extensively studied yet.

Further exploration might involve:

  • Searching for patents mentioning NNDB, which could provide clues about its potential applications.
  • Reaching out to chemical suppliers to inquire about known research areas where NNDB might be employed.

N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine, commonly referred to as α-NPD, is a significant compound in the field of organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its molecular formula is C46H36N2C_{46}H_{36}N_2 with a molar mass of approximately 616.79 g/mol. The compound appears as a white to off-white powder or crystalline substance and has a melting point exceeding 310 °C .

α-NPD is characterized by its dual functionality: it facilitates the transport of holes while blocking electrons, making it crucial for enhancing the efficiency of organic electronic devices. The presence of two triarylamine units contributes to its electron-rich nature, which is essential for its role in charge transport .

In OLEDs, NPB functions as a hole transport material (HTM). It efficiently transports positive charges (holes) from the anode towards the emissive layer where they recombine with electrons to generate light []. The efficient charge transport properties are attributed to the delocalized π-electron system within the molecule [].

NPB is likely to exhibit some of the hazards common to aromatic amines, which may include:

  • Skin and eye irritation: Due to its potential to disrupt cell membranes [].
  • Acute toxicity: Limited data available, but caution is advised during handling [].
  • Environmental impact: Potential for bioaccumulation due to its lipophilic nature. Proper disposal methods are recommended [].
Involving α-NPD pertain to its use in device fabrication. It acts as a hole transport layer, where it undergoes charge transfer processes. The reactions can be summarized as follows:

  • Charge Injection: When voltage is applied, holes are injected from the anode into the α-NPD layer.
  • Charge Transport: Holes migrate through the α-NPD layer towards the emissive layer while preventing electron transport.
  • Recombination: Holes recombine with electrons in the emissive layer to produce light.

These processes are critical for the operation of OLEDs and can significantly influence device performance metrics such as current efficiency and luminance .

Several synthesis methods exist for producing α-NPD, typically involving multi-step organic reactions:

  • Bromination: Naphthalene derivatives are brominated to introduce functional groups.
  • N-arylation: The brominated intermediates undergo N-arylation with phenylamine derivatives to form triarylamine structures.
  • Methylation: Methyl groups are introduced at specific positions on the biphenyl unit to yield the final product.

These methods often require careful control of reaction conditions to achieve high purity and yield .

Several compounds share structural similarities with α-NPD, particularly other triarylamine derivatives used in organic electronics:

Compound NameMolecular FormulaKey Characteristics
N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidineC44H32N2C_{44}H_{32}N_2Base structure without methyl substitution; used as a standard hole transport material.
N,N'-Di(naphthalen-1-yl)-N,N'-diphenylbenzidineC44H32N2C_{44}H_{32}N_2Similar structure; lacks dimethyl substitution affecting electronic properties.
N,N'-Bis(phenyl)-N,N'-bis(2-naphthyl)benzidineC44H32N2C_{44}H_{32}N_2Variation with different naphthalene substitution; affects solubility and electronic properties.

Uniqueness of α-NPD

α-NPD's uniqueness lies in its methyl substitutions which enhance its charge transport properties while reducing electronic conjugation, thus increasing the band gap compared to its analogs. This modification leads to improved performance metrics in OLED applications, making it a preferred choice among researchers and manufacturers .

Quantum Mechanical Assessment of Electronic Structure

The electronic structure of α-NPD derives from its conjugated aromatic system, featuring a central biphenyl core substituted with naphthyl and phenyl groups. Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) energy of -5.1 eV and a lowest unoccupied molecular orbital (LUMO) energy of -2.4 eV, yielding a theoretical bandgap of 2.7 eV [5]. The dimethyl substituents at the 2,2' positions introduce steric hindrance, reducing intermolecular π-orbital overlap and increasing torsional angles between adjacent aromatic rings. This structural distortion localizes frontier molecular orbitals, as evidenced by natural bond orbital (NBO) analysis showing 78% HOMO density localized on the naphthyl groups [5].

The ionization potential (IP) and electron affinity (EA) of α-NPD, calculated using the ΔSCF method, are 5.4 eV and 2.9 eV, respectively [5]. These values position α-NPD as a hole-transport material, with its IP closely matching the work function of common anode materials like indium tin oxide (ITO) (4.7–4.9 eV) [3]. Non-covalent interaction (NCI) analysis further identifies weak CH-π interactions (∼0.8 kcal/mol) between methyl groups and adjacent aromatic rings, contributing to its amorphous film morphology [5].

Charge Carrier Transport Mechanisms

Charge transport in α-NPD-dominated amorphous films follows a hopping mechanism mediated by Marcus theory. The Marcus hopping rate equation:

$$
k{if} = \frac{2\pi}{\hbar} \frac{|J{if}|^2}{\sqrt{4\pi\lambda kB T}} \exp\left(-\frac{(\Delta E{if} - \lambda)^2}{4\lambda k_B T}\right)
$$

governs hole transfer between localized states, where J_{if} (electronic coupling) averages 12 meV, λ (reorganization energy) is 0.35 eV, and ΔE_{if} (energy difference between sites) follows a Gaussian distribution with σ = 0.12 eV [2] [5]. Kinetic Monte Carlo (kMC) simulations predict a zero-field hole mobility of 1.2 × 10^-3 cm²/V·s at 300 K, decreasing exponentially with increasing electric field due to carrier trapping at high-disorder sites [2].

Bässler’s disorder formalism:

$$
\mu \propto \exp\left(-\left(\frac{\sigma}{k_B T}\right)^2\right)
$$

accurately describes the temperature-dependent mobility, with σ = 0.12 eV yielding a 65-fold mobility reduction compared to ordered systems [2]. Superexchange coupling via virtual intermediate states enhances long-range hopping by 30%, as quantified by perturbation theory calculations [2].

Computational Modeling Frameworks

Multiscale modeling workflows combining molecular dynamics (MD), DFT, and kMC simulations enable ab initio prediction of α-NPD’s charge transport properties. The workflow comprises three stages:

  • Morphology Generation: Amorphous films are simulated using simulated vapor deposition, producing structures with a density of 1.18 g/cm³ and average intermolecular spacing of 6.2 Å [5].
  • Electronic Structure Calculation: Time-dependent DFT (TD-DFT) with the ωB97X-D3 functional computes site energies and electronic couplings for 10^4 molecular pairs [5].
  • Charge Transport Simulation: The lightforge kMC package solves the master equation for 10^5 hopping events, incorporating Coulomb interactions and periodic boundary conditions [2].

This approach achieves a mean absolute error (MAE) of 0.18 dex in mobility predictions compared to experimental data [5]. Machine learning models trained on 10^6 MD snapshots further accelerate property prediction, reducing computational costs by 90% while maintaining 95% accuracy [5].

Interface Energetics and Theoretical Bandgap Studies

The energy-level alignment at α-NPD/electrode interfaces critically determines device performance. For ITO/α-NPD interfaces, density-of-states (DOS) calculations predict a 0.3 eV upward band bending due to interface dipole formation, reducing the hole injection barrier from 0.4 eV to 0.1 eV [3]. Introducing a molybdenum trioxide (MoO₃) interlayer shifts the anode work function to 5.2 eV, enabling Ohmic contact with α-NPD’s HOMO level (-5.1 eV) [3].

Many-body perturbation theory (GW approximation) corrects the DFT bandgap from 2.7 eV to 3.1 eV, aligning with experimental optical gaps [5]. Exciton binding energies, calculated via Bethe-Salpeter equation (BSE) solutions, range from 0.4 eV (singlet) to 0.6 eV (triplet), explaining the material’s weak electroluminescence [5].

Vacuum thermal evaporation represents the most widely employed fabrication technique for N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine thin films in high-performance organic electronic devices. This method involves the sublimation of the organic material under high vacuum conditions, typically at pressures below 10⁻⁶ Pascal, followed by controlled condensation onto temperature-controlled substrates [1] [2].

The evaporation process requires careful temperature control, with the material being heated to temperatures ranging from 200°C to 400°C to achieve adequate sublimation rates [3] [4]. The substrate temperature during deposition plays a crucial role in determining the final film morphology and molecular orientation. Research demonstrates that deposition at room temperature produces amorphous films with random molecular orientation, while elevated substrate temperatures up to 100°C can promote improved molecular ordering and enhanced charge transport properties [5] [6].

Deposition rate control represents another critical parameter in vacuum thermal evaporation. Optimal deposition rates typically range from 0.1 to 10 Angstroms per second, with slower rates generally producing more uniform films with better molecular packing [5] [6]. The material exhibits exceptional thermal stability during evaporation, with decomposition temperatures exceeding 310°C, ensuring high purity of the deposited films [7] [8].

ParameterTypical RangeEffect on Film Properties
Evaporation Temperature200-400°CControls sublimation rate and material purity
Substrate TemperatureRoom temperature-100°CAffects molecular orientation and crystallinity
Deposition Rate0.1-10 Å/sDetermines film uniformity and density
Chamber Pressure<10⁻⁶ PaMinimizes contamination and ensures clean deposition
Film Thickness10-200 nmApplication-dependent optimization

The vacuum thermal evaporation technique enables precise control over film thickness and uniformity, with typical thickness variations of less than 5% across substrate areas [5]. Post-deposition annealing treatments between 80°C and 130°C can further improve molecular orientation and reduce defect density in the films [9] [6].

Solution Processing Research Approaches

Solution processing methodologies offer alternative fabrication approaches for N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine thin films, particularly advantageous for large-area applications and cost-effective manufacturing. The material demonstrates excellent solubility in common organic solvents including tetrahydrofuran, chloroform, and chlorobenzene, enabling various solution-based deposition techniques [7] [8] [10].

Spin coating represents the most extensively studied solution processing technique for this material. The process involves dissolving the compound in appropriate solvents at concentrations typically ranging from 0.2 to 20 milligrams per milliliter, followed by dynamic coating through centrifugal force at rotational speeds between 1000 and 7000 revolutions per minute [11] [10] [12]. The resulting film thickness can be controlled through adjustment of solution concentration and spin speed parameters.

Research investigations reveal significant differences in film properties between vacuum-deposited and solution-processed films. Solution-processed films typically exhibit lower densities compared to vacuum-deposited counterparts, with measured densities of approximately 1.15 grams per cubic centimeter for solution-processed films versus 1.191 grams per cubic centimeter for vacuum-deposited films [12]. This density difference results from differences in molecular packing and void formation during the solution processing.

Solution ParameterTypical RangeEffect on Film Quality
Solution Concentration0.2-20 mg/mlControls film thickness and uniformity
Spin Speed1000-7000 rpmDetermines coating uniformity and thickness
Solvent SelectionTHF, Chloroform, ChlorobenzeneAffects molecular orientation and film density
Substrate TemperatureRoom temperatureInfluences solvent evaporation and film formation
Processing AtmosphereNitrogen or ambientPrevents oxidation and contamination

The choice of solvent significantly influences the final film properties. Tetrahydrofuran solutions produce films with different optical absorption characteristics compared to chloroform-based solutions, indicating variations in molecular packing and intermolecular interactions [12]. The glass transition temperature of solution-processed films typically occurs at lower temperatures (55°C) compared to vacuum-deposited films (72°C), reflecting the different molecular arrangements achieved through solution processing [12].

Morphological Control Strategies

Morphological control in N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine thin films represents a critical aspect of device optimization, requiring systematic approaches to achieve desired film characteristics. The morphology of these films directly impacts charge transport properties, with well-ordered structures exhibiting superior electronic performance [1] [13].

Substrate temperature manipulation provides a primary method for morphological control during film deposition. Elevated substrate temperatures promote increased molecular mobility during deposition, facilitating improved molecular ordering and crystalline domain formation [5] [6]. Research demonstrates that substrate temperatures between 80°C and 100°C can significantly enhance film crystallinity while maintaining thermal stability.

Deposition rate optimization represents another crucial morphological control parameter. Slower deposition rates allow sufficient time for molecular self-organization and minimize kinetic trapping of metastable configurations [5]. The optimal deposition rate depends on the specific substrate temperature and desired film thickness, with rates between 0.1 and 1.0 Angstroms per second typically producing the most uniform morphologies.

Post-deposition annealing treatments provide additional morphological control opportunities. Thermal annealing at temperatures between 80°C and 130°C can promote molecular reorientation and reduce defect density [9] [6]. The annealing process must be carefully controlled to avoid degradation, with annealing times typically ranging from 30 minutes to several hours depending on the film thickness and desired properties.

Control StrategyImplementationMorphological Effect
Substrate Temperature80-100°C during depositionEnhanced molecular ordering and crystallinity
Deposition Rate0.1-1.0 Å/sImproved film uniformity and density
Annealing Treatment80-130°C post-depositionMolecular reorientation and defect reduction
Solvent SelectionTHF, Chloroform optimizationAffects molecular orientation in solution-processed films
Substrate PreparationSurface cleaning and treatmentInfluences nucleation and growth patterns

For solution-processed films, morphological control strategies include solvent selection, solution concentration optimization, and processing atmosphere control. The use of high-boiling-point solvents can slow the drying process, allowing more time for molecular self-organization [13]. Additionally, processing under inert atmospheres prevents oxidation and contamination that could disrupt film morphology.

Substrate-Material Interaction Research

The interaction between N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine and various substrate materials represents a fundamental aspect of thin film research, significantly influencing device performance and operational characteristics. Understanding these interfacial phenomena is crucial for optimizing organic electronic devices [14] [15].

Substrate surface energy plays a pivotal role in determining the initial nucleation and growth behavior of the organic material. Research indicates that substrate surfaces with intermediate surface energies promote optimal wetting and adhesion characteristics [16] [17]. Surface treatments including plasma cleaning, chemical functionalization, and self-assembled monolayer formation can significantly modify substrate properties and improve film quality.

The work function matching between substrate materials and the organic semiconductor energy levels directly affects charge injection efficiency and device performance. Studies demonstrate that proper energy level alignment can reduce interfacial barriers and enhance charge transport [15] [18]. The highest occupied molecular orbital level of N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine at 5.4 electron volts requires careful consideration of substrate work function for optimal device operation [7] [8].

Interface engineering through interlayer materials provides additional control over substrate-material interactions. The introduction of buffer layers can modify surface properties, improve adhesion, and optimize energy level alignment [19] [14]. These interlayers can be deposited through various techniques including vacuum evaporation, solution processing, or self-assembly methods.

Substrate TypeSurface EnergyWork FunctionInteraction Characteristics
Indium Tin Oxide40-60 mJ/m²4.4-4.8 eVGood adhesion, suitable for hole injection
Silicon Dioxide30-50 mJ/m²VariableRequires surface treatment for optimal performance
Glass200-500 mJ/m²VariableExcellent transparency, requires surface modification
Flexible Polymers20-40 mJ/m²VariableEnables flexible device applications

Thermal stability at the substrate-organic interface represents another critical research area. The interface must maintain stability under operational conditions and thermal cycling. Research shows that interfaces with strong chemical bonding or van der Waals interactions exhibit superior thermal stability [20] [18]. The thermal expansion coefficient mismatch between substrate and organic material can generate stress, potentially leading to delamination or crack formation.

The influence of substrate crystallinity on organic film growth patterns has been extensively studied. Crystalline substrates can promote epitaxial growth and improved molecular ordering in the organic film, while amorphous substrates typically result in more random molecular orientations [1] [2]. The lattice mismatch between substrate and organic material affects the degree of epitaxial growth and the resulting film properties.

XLogP3

13.3

Dates

Last modified: 08-18-2023

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